2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of “2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid” is 234.21 . The IUPAC name is 2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid and the InChI code is 1S/C11H10N2O4/c1-16-8-4-3-6-7 (11 (14)15)5-9 (17-2)13-10 (6)12-8/h3-5H,1-2H3, (H,14,15) .Physical And Chemical Properties Analysis
The compound is a solid . The InChI key is NNVOEYVTENZLRA-UHFFFAOYSA-N .Scientific Research Applications
Anticancer Activity
Naphthyridines have shown significant anticancer effects against various cancer cell lines. For example, certain derivatives have been effective against prostate and breast cancer cell lines .
Cell Cycle Impact
Some naphthyridine compounds have been used to assess their impact on cell cycle phases in cancer cells, which is crucial for understanding their antineoplastic potential .
Synthesis and Reactivity
Naphthyridines serve as key intermediates in synthetic chemistry for creating complex molecules. Their reactivity can lead to the formation of various derivatives with potential pharmacological applications .
Novel Synthesis Methods
There have been reports on novel synthesis methods for creating difunctionalized naphthyridines, which could be applied to synthesize derivatives of “2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid” for research purposes .
Green Chemistry Approaches
Recent updates in the synthesis of naphthyridines include green chemistry strategies, which are environmentally friendly and sustainable methods for producing these compounds .
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridine derivatives, a class to which this compound belongs, often interact with dna and proteins such as topoisomerase ii .
Mode of Action
Similar 1,8-naphthyridine derivatives have been shown to intercalate with dna, forming multiple hydrogen bonds with the amino acid residues at the binding site .
Result of Action
It is known that similar compounds can have significant effects, such as anticancer activity .
properties
IUPAC Name |
2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-3-6-7(11(14)15)5-9(17-2)13-10(6)12-8/h3-5H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOEYVTENZLRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CC(=N2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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